3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid
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Overview
Description
3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid is an organic compound with the molecular formula C9H6BrF3O2 It is characterized by the presence of a bromine atom, a trifluoroethyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid typically involves the bromination of 5-(2,2,2-trifluoroethyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Reduction Reactions: The trifluoroethyl group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of reduced trifluoroethyl derivatives.
Scientific Research Applications
3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. The benzoic acid moiety allows for interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Bromo-5-(trifluoromethyl)benzoic acid
- 3-(2,2,2-Trifluoroacetyl)benzoic acid
- 3-Bromo-5-fluorobenzoic acid
Comparison
3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom provides a site for further functionalization, allowing for the creation of a wide range of derivatives .
Properties
Molecular Formula |
C9H6BrF3O2 |
---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
3-bromo-5-(2,2,2-trifluoroethyl)benzoic acid |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-2-5(4-9(11,12)13)1-6(3-7)8(14)15/h1-3H,4H2,(H,14,15) |
InChI Key |
XRXWIZOUKUHCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)CC(F)(F)F |
Origin of Product |
United States |
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